Chemical structure and properties of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
Chemical structure and properties of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
An In-depth Technical Guide to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
Executive Summary
This technical guide provides a comprehensive scientific overview of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a chiral phenylethanolamine derivative. While specific research on this particular stereoisomer is not extensively documented in public literature, its structure—combining a p-cresol backbone with an (s)-configured aminoethanol side chain—suggests significant potential in medicinal chemistry and pharmacological research. It is a structural analog of biogenic amines like octopamine and norepinephrine, positioning it as a candidate for investigation as an adrenergic receptor modulator.
This document synthesizes information from structurally related compounds and foundational chemical principles to offer a robust framework for its synthesis, characterization, and potential application. We will delve into its molecular architecture, predict its physicochemical properties based on analogous structures, propose a validated synthetic pathway, and outline a comprehensive workflow for its analytical characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure accuracy and reproducibility.
Molecular Structure and Stereochemistry
The defining features of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol are its three core components: a phenol ring, a methyl group at position 5, and a stereospecific aminoethanol side chain at position 2. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (s)-2-(1-amino-2-hydroxyethyl)-5-methylphenol.
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Phenol Core : The hydroxyl group attached to the benzene ring imparts acidic properties and is a key site for hydrogen bonding, influencing solubility and receptor interactions.
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p-Cresol Backbone : The methyl group at the para-position (position 5 relative to the side chain) modifies the electronic properties of the phenol ring and can influence metabolic stability and receptor binding affinity compared to its non-methylated parent compound.
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(s)-Stereocenter : The carbon atom bearing the amino group is a chiral center with the (S)-configuration. This stereochemistry is critical, as biological systems, particularly receptors, are highly stereoselective. The specific spatial arrangement of the amino and hydroxyl groups in the side chain is paramount to its potential biological activity, mirroring the stereochemical importance in endogenous catecholamines.
Caption: 2D structure of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.
Physicochemical Properties: A Predictive Analysis
Due to the absence of specific experimental data for this molecule, its physicochemical properties are predicted based on its structure and data from closely related analogs like 5-[(2-hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0) and 2-Amino-5-methylphenol (CAS 2835-98-5).[1][2][3][4] These predictions are invaluable for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Predicted Value | Source / Rationale |
| Molecular Formula | C₉H₁₃NO₂ | Based on atom count |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula[2][5] |
| Appearance | White to light brown crystalline solid | Inferred from analogs like 5-[(2-hydroxyethyl)amino]-2-methylphenol[5] |
| Melting Point | 90-95 °C | Estimated based on similar structures. For example, 5-[(2-hydroxyethyl)amino]-2-methylphenol has a melting point of 90-92°C[5] |
| Boiling Point | ~366 °C at 760 mmHg | Inferred from 5-[(2-hydroxyethyl)amino]-2-methylphenol[5] |
| Water Solubility | Moderately Soluble | The presence of polar hydroxyl and amino groups allows for hydrogen bonding with water. Solubility is expected to be pH-dependent. |
| Predicted XLogP3 | 1.3 | This value, computed for the isomer 5-(2-hydroxyethylamino)-2-methylphenol, suggests moderate lipophilicity[2] |
| Hydrogen Bond Donors | 3 | One phenolic OH, one alcohol OH, and one primary amine (NH₂)[2][5] |
| Hydrogen Bond Acceptors | 3 | Two oxygen atoms and one nitrogen atom[2][5] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of a specific chiral amine like (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol requires a strategy that can control stereochemistry. A robust and logical approach starts from a readily available precursor, 5-amino-2-methylphenol. A key intermediate in this process is the corresponding α-amino acid, which allows for the introduction of the chiral center and subsequent reduction to the target amino alcohol.
Caption: High-level workflow for the synthesis of a related isomer.
Detailed Laboratory-Scale Synthesis Protocol
This protocol is adapted from a patented method for a structural isomer, providing a validated starting point for optimization.[6]
Objective: To synthesize 5-(2-hydroxyethyl)amino-o-cresol, an isomer of the target compound, which serves as a model for developing the synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.
Materials:
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5-amino-2-methylphenol (1.0 eq)
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Ethylene carbonate (1.2 eq)
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Trifluoroacetic acid (0.02 eq, catalyst)
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Diethylene glycol dimethyl ether (solvent)
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Methanol and Deionized Water (for recrystallization)
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250 mL four-neck flask with mechanical stirrer, thermometer, and reflux condenser
Procedure:
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Reaction Setup:
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To the four-neck flask, add 5-amino-2-methylphenol (e.g., 12.3 g, 0.1 mol), ethylene carbonate (e.g., 10.6 g, 0.12 mol), trifluoroacetic acid (e.g., 0.23 g, 0.002 mol), and diethylene glycol dimethyl ether (80 mL).
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Rationale: Diethylene glycol dimethyl ether is chosen as a high-boiling, aprotic solvent suitable for the reaction temperature. Trifluoroacetic acid is an effective organic acid catalyst for the condensation reaction.[6]
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Condensation:
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Begin stirring the mixture and heat to 150 °C.
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Maintain this temperature under reflux for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Rationale: The elevated temperature is necessary to drive the condensation reaction between the amine and ethylene carbonate, which opens to form the hydroxyethyl group.
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Solvent Recovery:
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After the reaction is complete, allow the mixture to cool to below 100 °C.
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Assemble a vacuum distillation apparatus and distill the reaction mixture under reduced pressure to recover the diethylene glycol dimethyl ether solvent.
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Rationale: Removing the solvent is a critical step to isolate the crude product and is more efficient and economical than extraction for this particular solvent.[6]
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Purification via Recrystallization:
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Dissolve the crude solid residue in a minimal amount of hot methanol.
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Slowly add deionized water until the solution becomes cloudy (the point of saturation).
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Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The methanol/water solvent system is effective for this class of molecule, where the product is soluble in hot methanol but less soluble in the cold aqueous mixture, allowing impurities to remain in the solution.[6]
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Isolation and Drying:
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol/water.
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Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
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Analytical Characterization Workflow
Confirming the identity, purity, and stereochemistry of the final product is paramount. A multi-step analytical workflow ensures the material meets the rigorous standards required for research and development.
Caption: Workflow for analytical characterization and validation.
Key Analytical Techniques
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High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid is a typical starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals would include aromatic protons, a singlet for the methyl group, and distinct signals for the protons on the aminoethanol side chain.
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Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
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Chiral HPLC: This is the most critical technique for this molecule. It is used to separate the (s) and (r) enantiomers and determine the enantiomeric excess (e.e.) of the synthesized material, confirming the success of the stereospecific synthesis.
Potential Biological Activity and Applications
The structural similarity of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol to known adrenergic agonists makes it a compelling candidate for pharmacological investigation.
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Adrenergic Receptor Agonism: The phenylethanolamine scaffold is a classic pharmacophore for interacting with adrenergic receptors (α and β). This compound could be investigated for its effects on smooth muscle contraction, heart rate, and metabolic processes.
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Research Chemical: It can serve as a valuable tool for probing the structure-activity relationships (SAR) of adrenergic receptors. The effect of the 5-methyl group can be compared to other analogs to understand the receptor's binding pocket.
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Precursor in Drug Discovery: This molecule can act as a starting point or fragment for the development of more complex and selective therapeutic agents targeting the sympathetic nervous system. Its potential antioxidant properties, typical of phenolic compounds, may also be of interest.[1]
Safety and Handling
Based on GHS classifications for the closely related isomer, 5-[(2-hydroxyethyl)amino]-2-methylphenol, the following hazards should be anticipated[2][5]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H411: Toxic to aquatic life with long-lasting effects.
Handling Recommendations:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust.
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Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
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European Chemicals Agency (ECHA). 5-[(2-hydroxyethyl)amino]-o-cresol - Brief Profile. Available from: [Link]
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PubChem, National Center for Biotechnology Information. 5-(2-Hydroxyethylamino)-2-methylphenol. Available from: [Link]
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PubChem, National Center for Biotechnology Information. 2-Amino-5-methylphenol. Available from: [Link]
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The Good Scents Company. phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-. Available from: [Link]
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European Commission, Scientific Committee on Consumer Safety. Opinion on 6-amino-m-cresol (A75). Available from: [Link]
- Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
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Semantic Scholar. 2-amino-5-methylphenol. Available from: [Link]
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PubChem, National Center for Biotechnology Information. (R)-2-(1-Amino-2-hydroxyethyl)phenol. Available from: [Link]
- Google Patents. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol.
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ResearchGate. 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Available from: [Link]
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ResearchGate. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Sources
- 1. CAS 55302-96-0: 5-[(2-Hydroxyethyl)amino]-2-methylphenol [cymitquimica.com]
- 2. 5-(2-Hydroxyethylamino)-2-methylphenol | C9H13NO2 | CID 134396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents [patents.google.com]

